



Navigating the Solution: A Technical Guide to DSPE-PEG-OH MW 2000 Solubility

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Compound of Interest

Compound Name: DSPE-PEG-OH, MW 2000

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[hydroxyl(polyethylene glycol)-2000] (DSPE-PEG-OH MW 2000). Understanding the solubility of this amphiphilic polymer is critical for its effective use in a variety of applications, particularly in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery.[1][2]

Core Concepts in DSPE-PEG-OH Solubility

DSPE-PEG-OH MW 2000 is an amphiphilic molecule, possessing both a hydrophobic (lipid) and a hydrophilic (PEG) component. The hydrophobic DSPE tail allows for its incorporation into lipid bilayers and the encapsulation of hydrophobic drugs, while the hydrophilic PEG chain enhances its water solubility and provides steric stability to formulations.[1][3] This dual nature governs its solubility behavior in different solvent systems. The PEGylation with a 2000 molecular weight polyethylene glycol chain significantly increases the aqueous solubility of the otherwise poorly soluble DSPE lipid.[4]

Quantitative Solubility Data

The solubility of DSPE-PEG-OH MW 2000 can vary based on the specific experimental conditions, including temperature, pH, and the presence of co-solvents. The following table summarizes the available quantitative data for DSPE-PEG 2000 with hydroxyl and other functional groups in water and common organic solvents. It is important to note that slight



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variations in solubility may be observed depending on the terminal functional group of the PEG chain.



Solvent	DSPE-PEG Derivative	Solubility (mg/mL)	Conditions
Water	DSPE-PEG 2000	25	Ultrasonic, warming, heat to 60°C[5][6]
DSPE-PEG 2000	>10	Hot water[7][8]	
DSPE-PEG(2000) Carboxylic Acid	<0.1	60°C for 3 hours, then room temperature[9]	
Ethanol	DSPE-PEG-OH MW 2000	100	Ultrasonic[10]
DSPE-PEG 2000	25	Ultrasonic, warming, heat to 60°C[5][6][11]	
DSPE-PEG(2000)- amine	~20	-[4][12]	-
DSPE-PEG 2000 Maleimide	>10	Gentle warming[7][13]	
DSPE-PEG(2000) Carboxylic Acid	5	-[14]	-
Chloroform	DSPE-PEG 2000	-	Soluble, used to dissolve for film formation[5][6][15]
DSPE-PEG 2000 Maleimide	>10	-[7][13]	
DSPE-PEG-NHS	10	-[4][8]	
DSPE-PEG-DBCO	-	Soluble[16]	-
DSPE-PEG(2000)-N- Cy5	-	Soluble[17]	
Chloroform:Methanol (85:15)	DSPE-PEG(2000) Carboxylic Acid	5	-[14]



DSPE-PEG(2000) Amine	5	-[3]	
Dimethyl Sulfoxide (DMSO)	DSPE-PEG 2000	50	Ultrasonic[5][6]
DSPE-PEG 2000	71.43	Ultrasonic[11]	
DSPE-PEG-NHS	10	-[4][8]	-
DSPE-PEG(2000) Carboxylic Acid	-	Insoluble[14]	_
DSPE-PEG(2000) Amine	-	Insoluble[3]	-
Dimethylformamide (DMF)	DSPE-PEG(2000)- amine	~11	-[4][12]

Experimental Protocols

The dissolution of DSPE-PEG-OH MW 2000, particularly in aqueous solutions, often requires energy input to overcome the initial energy barrier for micelle formation and to ensure complete hydration of the PEG chains.

General Protocol for Dissolution in Water:

- Weighing: Accurately weigh the desired amount of DSPE-PEG-OH MW 2000 powder.
- Dispersion: Add the powder to the appropriate volume of water.
- Energy Input:
 - Warming: Heat the suspension to approximately 60°C.[5][6][9] This temperature is above the phase transition temperature of the DSPE lipid, facilitating its hydration.
 - Sonication: Use a bath or probe sonicator to aid in the dispersion and dissolution of the lipid.[5][6][11]



 Equilibration: Allow the solution to cool to room temperature. A clear solution indicates complete dissolution.[9]

Protocol for Lipid Film Hydration:

This is a common method for preparing liposomes or micelles.

- Dissolution in Organic Solvent: Dissolve DSPE-PEG-OH MW 2000 and other lipids in a suitable organic solvent, such as chloroform, in a round-bottom flask.[4][5][6][15]
- Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.[4][5][6] Applying a vacuum for an extended period ensures the complete removal of the solvent.
- Hydration: Add an aqueous buffer to the flask and hydrate the lipid film, often with gentle agitation or warming, to form a liposomal or micellar suspension.[5][6]

Factors Influencing Solubility

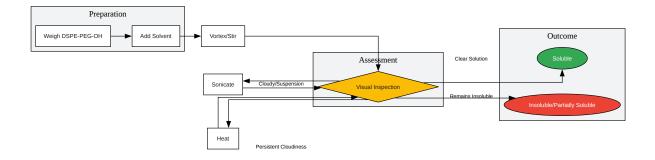
Several factors can impact the solubility of DSPE-PEG-OH MW 2000:

- Temperature: As indicated in the protocols, heating can significantly improve the rate and extent of dissolution, particularly in aqueous media.[5][6][18]
- pH: The pH of the aqueous medium can influence the charge of the phosphate group, which may have a minor effect on solubility.
- Sonication: The application of ultrasonic energy helps to break down aggregates and promote the interaction of the solvent with the lipid molecules.[5][6][11]
- Purity of the Compound: Impurities can affect the self-assembly properties of the lipid and thus its apparent solubility.
- Co-solvents: The presence of other lipids or excipients in a formulation can alter the overall solubility and stability of the system.[18]

Logical Workflow for Solubility Assessment



The following diagram illustrates a logical workflow for assessing the solubility of DSPE-PEG-OH MW 2000.



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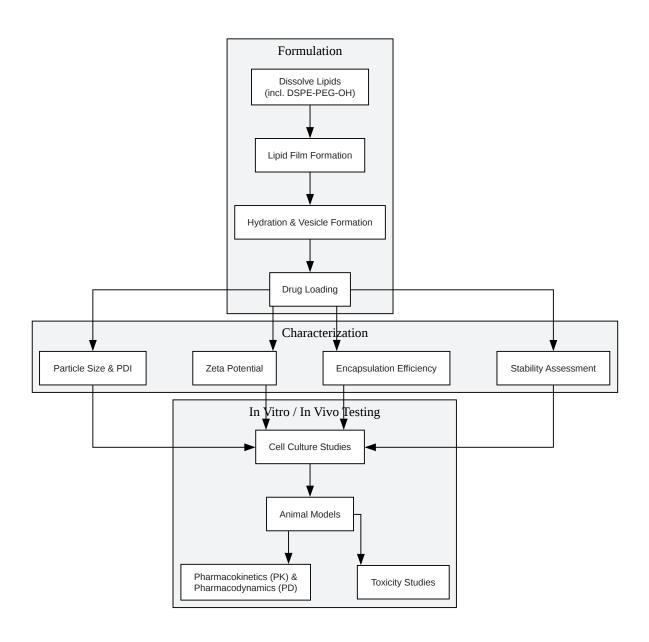
DSPE-PEG-OH MW 2000 Solubility Assessment Workflow

Signaling Pathways and Experimental Workflows

While DSPE-PEG-OH MW 2000 is a component of drug delivery systems and does not directly participate in signaling pathways, its use in formulations can influence the interaction of the delivered therapeutic with cellular pathways. The experimental workflow for utilizing DSPE-PEG-OH MW 2000 typically involves formulation, characterization, and in vitro/in vivo testing.

The following diagram illustrates a generalized experimental workflow for developing a DSPE-PEG-OH based drug delivery system.





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Generalized Experimental Workflow for DSPE-PEG-OH Based Drug Delivery Systems



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